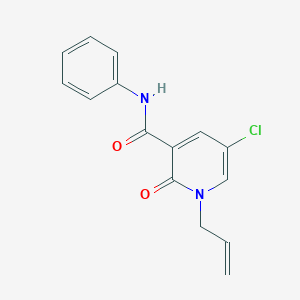

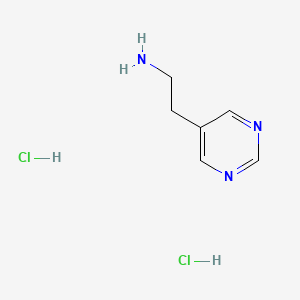

![molecular formula C22H21N5O3 B2643282 methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate CAS No. 840480-54-8](/img/structure/B2643282.png)

methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” is a chemical compound with the molecular formula C22H21N5O3 . Its average mass is 403.434 Da and its monoisotopic mass is 403.164429 Da . This compound is available for purchase with CAS No. 840480-54-8.

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound.Applications De Recherche Scientifique

Antibacterial Activities : Methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives have shown potent inhibitory activity against different bacterial strains, suggesting their potential as antibacterial agents (Murthy et al., 2011).

Synthesis and Reactivity : Research has focused on the synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling, demonstrating the compound's versatility in chemical reactions and potential applications in organic synthesis (Ahn et al., 2021).

GABAA/Benzodiazepine Receptor Interaction : Imidazo[1,5-a]quinoxaline amides and carbamates, structurally similar to the queried compound, have shown high affinity for the GABAA/benzodiazepine receptor, indicating potential neurological or pharmacological applications (Tenbrink et al., 1994).

Mosquito Larvicidal Activity : Certain derivatives of quinoxalines have demonstrated significant mosquito larvicidal activity, suggesting potential applications in pest control (Rajanarendar et al., 2010).

Biomimetic Hydrogen Sources : 4,5-Dihydropyrrolo[1,2-a]quinoxalines have been used as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation, indicating their utility in synthetic chemistry (Chen et al., 2014).

Synthesis of Tetracyclic Diazaphenothiazine Analogues : Studies on the synthesis of phenothiazine derivatives containing quinoline and pyridine fragments show applications in the development of compounds with potential anticancer and antibacterial properties (Empel et al., 2021).

Multifunctional Drug Candidate : A tetracyclic butyrophenone derivative, structurally related to the queried compound, has shown potential as a multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders, demonstrating the broad potential of this chemical class (Li et al., 2014).

Mécanisme D'action

Orientations Futures

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is a nitrogen-containing heterocyclic compound that has been associated with a wide range of biological activities . This suggests that “methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

Propriétés

IUPAC Name |

methyl 4-[2-amino-3-(propylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30-2/h4-11H,3,12,23H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYEBHAEUCXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)

![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)

![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)